molecular formula C13H11N5O2S B11431134 N-(4-hydroxy-7-methyl-2-sulfanylbenzo[g]pteridin-8-yl)acetamide

N-(4-hydroxy-7-methyl-2-sulfanylbenzo[g]pteridin-8-yl)acetamide

Cat. No.: B11431134
M. Wt: 301.33 g/mol
InChI Key: XJRIEOODZYZXHG-UHFFFAOYSA-N
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Description

N-{7-METHYL-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzo[g]pteridin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-METHYL-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{7-METHYL-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-{7-METHYL-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-METHYL-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **N-{7-METHYL-4-OXO-2-SULFANYLIDENE-5,6,7,8-TETRAHYDRO-1H-1BENZOTHIOLO[2,3-D]PYRIMIDIN-3-YL}-2-[(4-METHYLPHENYL)METHYLSULFANYL]ACETAMIDE
  • 2-[5-(4-BROMOBENZYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-3-METHYLBUTANOIC ACID ESTERS AND AMIDES

Uniqueness

N-{7-METHYL-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H-BENZO[G]PTERIDIN-8-YL}ACETAMIDE is unique due to its specific benzo[g]pteridin core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

N-(7-methyl-4-oxo-2-sulfanylidene-1H-benzo[g]pteridin-8-yl)acetamide

InChI

InChI=1S/C13H11N5O2S/c1-5-3-8-9(4-7(5)14-6(2)19)16-11-10(15-8)12(20)18-13(21)17-11/h3-4H,1-2H3,(H,14,19)(H2,16,17,18,20,21)

InChI Key

XJRIEOODZYZXHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C)N=C3C(=N2)C(=O)NC(=S)N3

Origin of Product

United States

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